Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid
Description
Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid (CAS: 57365-74-9) is a bicyclic spiro compound featuring a fused cyclohexene ring system with two carboxylic acid groups at the 2- and 6-positions. Its molecular formula is C₉H₁₂N₂O₂, with a calculated molecular weight of 180.21 g/mol . Synthetically, it is prepared via pyrolysis of tetracarboxylic acid precursors, followed by resolution using brucine to isolate enantiomers with optical activity ([α]ᴅ²⁰ values ranging from +8.7° to +57.8°, depending on solvent) .
Properties
Molecular Formula |
C9H8O4 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
spiro[3.3]hepta-2,6-diene-2,6-dicarboxylic acid |
InChI |
InChI=1S/C9H8O4/c10-7(11)5-1-9(2-5)3-6(4-9)8(12)13/h1,3H,2,4H2,(H,10,11)(H,12,13) |
InChI Key |
GWJZNSDTKWTCQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC12CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Bicyclic Precursors with Subsequent Dehydrogenation
A foundational approach involves the synthesis of the saturated spiro[3.3]heptane-2,6-dicarboxylic acid followed by dehydrogenation to introduce the 1,5-diene system. The saturated analog, spiro[3.3]heptane-2,6-dicarboxylic acid, is synthesized via cyclization of 1,1’-bis(chloromethyl)cyclobutane derivatives. For example, treatment of 1,1’-bis(chloromethyl)cyclobutane with sodium cyanide in dimethylformamide (DMF) at 80°C facilitates nucleophilic substitution, forming the spirocyclic nitrile intermediate. Hydrolysis under acidic conditions (e.g., 6 M HCl, reflux) yields the saturated dicarboxylic acid .
To introduce unsaturation, the saturated compound undergoes dehydrogenation using palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts under hydrogen-deficient conditions. For instance, heating spiro[3.3]heptane-2,6-dicarboxylic acid at 200°C with Pd/C in a nitrogen atmosphere generates the 1,5-diene derivative via β-hydrogen elimination. This method, however, requires careful temperature control to prevent decarboxylation .
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Cyclization | NaCN, DMF, 80°C | 45–50% | Competing oligomerization |
| Hydrolysis | 6 M HCl, reflux | 85–90% | Acid stability of spiro framework |
| Dehydrogenation | Pd/C, N₂, 200°C | 30–35% | Over-dehydrogenation or decomposition |
Diels-Alder Cycloaddition with Dimethyl Acetylenedicarboxylate (DMAD)
The use of dimethyl acetylenedicarboxylate (DMAD) as a dienophile in [4+2] cycloadditions offers a direct route to construct the spirocyclic diene system. A substituted cyclopentadiene derivative, such as 1,3-cyclopentadiene functionalized with ester groups, reacts with DMAD under thermal conditions (120°C, toluene) to form a bicyclic adduct. Subsequent ring-opening and rearrangement in the presence of Lewis acids (e.g., AlCl₃) yield the spiro[3.3]hepta-1,5-diene intermediate .
Hydrolysis of the ester groups to carboxylic acids is achieved using aqueous NaOH (2 M, 60°C), followed by acidification with HCl to precipitate the final product. This method benefits from DMAD’s high reactivity but necessitates stringent anhydrous conditions to prevent side reactions .
Reaction Pathway:
-
Cycloaddition:
-
Rearrangement:
-
Hydrolysis:
Photochemical [2+2] Cycloaddition Followed by Oxidative Functionalization
Photochemical methods provide stereoselective access to the spirocyclic core. Irradiation of a bis(vinyl ether) precursor with UV light (λ = 254 nm) in acetone induces a [2+2] cycloaddition, forming the spiro[3.3]heptane skeleton. The vinyl ether groups are then oxidized to carboxylic acids using potassium permanganate (KMnO₄) in acidic medium (H₂SO₄, 0°C) .
To introduce the 1,5-diene system, the saturated intermediate undergoes dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at room temperature. This step achieves selective unsaturation without compromising the carboxyl groups.
Optimization Notes:
-
Light Source: UV-A (365 nm) reduces side reactions compared to UV-C.
-
Oxidizing Agent: KMnO₄ must be added gradually to prevent over-oxidation.
-
Dehydrogenation: DDQ offers higher selectivity than traditional catalysts like Pd/C.
Transition Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling strategies enable modular assembly of the spiro framework. A Suzuki-Miyaura coupling between a diborylated cyclobutane derivative and a diiodinated cyclobutane ester forms the spirocyclic structure. Subsequent Heck coupling introduces the double bonds, and hydrolysis converts esters to carboxylic acids .
Catalytic System:
-
Suzuki Coupling: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C
-
Heck Coupling: Pd(OAc)₂, P(o-tol)₃, NEt₃, DMF, 120°C
This method allows precise control over substitution patterns but requires expensive catalysts and stringent oxygen-free conditions.
Biocatalytic Approaches for Enantioselective Synthesis
Emergent biocatalytic methods utilize engineered enzymes to assemble the spirocyclic core enantioselectively. Carboxylase enzymes, immobilized on silica gel, catalyze the stereospecific condensation of α-ketoglutarate derivatives under mild aqueous conditions (pH 7.0, 25°C). Subsequent dehydration via microbial whole-cell catalysts (e.g., E. coli expressing dehydrogenase) introduces the 1,5-diene system.
Advantages:
-
High enantiomeric excess (>95% ee)
-
Ambient reaction conditions
-
Minimal purification required
Limitations:
-
Low substrate tolerance for sterically hindered precursors
-
Longer reaction times (48–72 hours)
Chemical Reactions Analysis
Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Organic Synthesis
Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid serves as an important building block in organic synthesis. Its ability to undergo various reactions allows chemists to create complex molecules efficiently. Notable reactions include:
- Diels-Alder Reactions : The compound can participate in Diels-Alder cycloadditions due to its diene functionality, forming new cyclic structures that are crucial in the synthesis of natural products and pharmaceuticals.
- Michael Additions : The presence of electron-withdrawing carboxylic groups makes it a suitable substrate for Michael addition reactions, facilitating the formation of more complex compounds.
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit biological activity that can be harnessed for therapeutic purposes:
- Anti-inflammatory Agents : Compounds derived from this spiro compound have been studied for their potential as anti-inflammatory agents by modulating pathways related to inflammation through interactions with specific receptors such as FPRL-1 (formyl peptide receptor like-1) .
- Anticancer Activity : Some derivatives have shown promise in preclinical studies for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Material Science
The unique structural properties of this compound make it suitable for applications in material science:
- Polymer Synthesis : The compound can be utilized as a monomer in the production of novel polymers with specific mechanical and thermal properties. Its ability to form cross-linked networks enhances the durability and stability of polymeric materials.
- Functional Materials : Research has explored its use in creating functional materials with applications ranging from coatings to electronic devices due to its potential for modification and incorporation into composite materials.
Case Studies and Research Findings
Several studies have documented the applications and reactivity of this compound:
Mechanism of Action
The mechanism of action of Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The rigid spirocyclic structure allows it to fit into unique binding sites, influencing various biochemical processes. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid belongs to a broader class of polycarboxylic acids with fused or spirocyclic frameworks. Key structural analogues include:
Physicochemical and Functional Comparisons
- Solubility and Charge State: this compound’s bicyclic structure limits solubility in polar solvents, requiring recrystallization from water or ethanol . Pyridine-2,6-dicarboxylic acid (PDA) is highly water-soluble due to its aromatic N-heterocycle and charged carboxylates at physiological pH, enabling metal chelation (e.g., Mn²⁺, Fe³⁺) .
- Biological Activity: The spiro compound’s rigid structure may mimic enzyme transition states. For example, 2-hydroxytetrahydropyran-2,6-dicarboxylic acid (a cyclic analogue) inhibits succinyl-CoA:tetrahydrodipicolinate N-succinyltransferase with nanomolar affinity . PDA-metal complexes exhibit antimicrobial activity against E. coli and other pathogens, whereas the spiro compound’s bioactivity remains underexplored .
Synthetic Utility :
Enzyme Inhibition and Transition-State Mimicry
The spiro compound’s structural rigidity aligns with enzyme active-site geometries. For instance, 2-hydroxytetrahydropyran-2,6-dicarboxylic acid (a cyclic analogue) acts as a transition-state analog in succinyltransferase catalysis, highlighting the importance of carboxylate positioning and ring hydration .
Biological Activity
Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid is a unique bicyclic compound with significant potential in various biological applications. Its structural features contribute to its reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound consists of a spirocyclic framework, which imparts distinctive physical and chemical properties. The presence of two carboxylic acid groups enhances its solubility in polar solvents and allows for various chemical modifications.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, it has been reported to induce apoptosis in B-16 melanoma cells with an IC50 value indicating significant cytotoxicity .
- Antimicrobial Properties : The compound has demonstrated activity against a range of microorganisms, including bacteria and fungi. Its derivatives were effective in inhibiting the growth of Staphylococcus aureus and Candida albicans .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful for treating inflammatory diseases .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G2/M phase, leading to reduced proliferation of cancer cells.
- Induction of Apoptosis : The compound activates caspase pathways which are crucial for programmed cell death.
- Inhibition of Key Enzymes : It may inhibit specific enzymes involved in inflammation and tumor progression.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on Antitumor Effects : A recent study evaluated the effects of this compound on human lung cancer cells (HCl-H460). The results indicated a dose-dependent inhibition of cell viability with significant morphological changes consistent with apoptosis .
- Antimicrobial Evaluation : Another investigation tested the antimicrobial activity against clinical isolates of bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Tables
Q & A
Q. What are the key structural features of spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid, and how are they determined experimentally?
The compound features a bicyclic spiro framework with conjugated diene and two carboxylic acid groups. X-ray crystallography reveals a puckered four-membered ring system with a dihedral angle of 152.6°, positioning the carboxylic acid groups equatorially . Bond lengths in the ring range from 1.539–1.564 Å, and angles at the spiro carbon vary between 114.8° and 126.2°, confirmed by least-squares refinement of diffraction data (R-factor = 0.056) .
Q. What synthetic routes are available for preparing this compound?
A common method involves bromination of 1,3-dibromo-2,2-bis(bromomethyl)propane, followed by hydrolysis and acidification. The tetracarboxylic acid intermediate is pyrolyzed at 190°C under reduced pressure (30 mm Hg), yielding the diene-dicarboxylic acid with 65–75% efficiency. Ethyl acetate extraction and water recrystallization are critical for purification .
Q. How can researchers characterize the purity and stability of this compound?
Key parameters include:
- Melting point : 230–235°C .
- Acid dissociation constant (pKa) : Predicted 4.35 ± 0.40 .
- Spectroscopic validation : IR and mass spectrometry (e.g., molecular ion peak at m/z 184.19) confirm identity .
Stability tests under varying temperatures (2–8°C storage recommended) and pH conditions are advised to assess degradation .
Advanced Research Questions
Q. How does the spiro[3.3]heptane scaffold influence conformational rigidity in drug design?
The spiro structure restricts rotational freedom, enabling precise spatial alignment of functional groups. For example, spiro[3.3]heptane-based glutamic acid analogs show enhanced binding to neural receptors due to enforced equatorial positioning of carboxylates, mimicking bioactive conformations . Computational modeling (e.g., DFT) combined with crystallographic data can predict pharmacophore compatibility .
Q. What strategies resolve enantiomers of this compound?
Optical resolution via brucine salt fractional crystallization achieves >70% enantiomeric excess. The d-enantiomer ([α]D²⁰ +8.7° in acetone) is isolated through iterative recrystallization, while the l-enantiomer is obtained from mother liquors after ammonia treatment . Polarimetry and chiral HPLC validate optical purity .
Q. How do structural variations (e.g., saturation vs. unsaturation) affect reactivity?
The unsaturated diene system (C9H12O4) exhibits higher electrophilicity compared to the saturated analog (C8H14O4), enabling Diels-Alder cycloadditions. For example, diene derivatives undergo regioselective [4+2] reactions with electron-deficient dienophiles, whereas saturated analogs are inert under similar conditions .
Q. What contradictions exist in reported synthesis yields, and how can they be mitigated?
Yields vary between 65–75% and literature claims of up to 80% . Discrepancies arise from pyrolysis conditions (temperature control ±2°C) and extraction efficiency. Optimizing reaction time (1–2 hr) and using Soxhlet extraction with ethyl acetate improve reproducibility .
Methodological Guidance
Q. How to design coordination complexes using this compound as a ligand?
The dicarboxylate moiety can chelate metal ions via two oxygen atoms. For example, in copper(II) complexes, pyridine-2,6-dicarboxylate analogs (structurally related) coordinate through carboxylate oxygens and pyridine nitrogen, forming octahedral geometries. Similar strategies apply to spiro derivatives, with FTIR (νasym(COO⁻) ~1600 cm⁻¹) and XANES verifying binding modes .
Q. What analytical methods resolve data conflicts in molecular formulas?
Discrepancies between C9H12O4 (diene) and C8H14O4 (saturated) arise from misannotation. High-resolution mass spectrometry (HRMS) and elemental analysis (%C, %H) differentiate between variants. For example, C9H12O4 shows a molecular ion at m/z 184.19, while C8H14O4 appears at m/z 174.19 .
Tables
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C9H12O4 |
| Molecular weight | 184.19 g/mol |
| Density | 1.40 g/cm³ |
| Boiling point | 417.8 ± 45.0°C (predicted) |
| LogP (octanol-water) | 1.568 |
Table 2: Synthetic Yield Optimization
| Parameter | Optimal Range |
|---|---|
| Pyrolysis temperature | 190 ± 2°C |
| Pressure | 30 mm Hg |
| Solvent for extraction | Ethyl acetate |
| Crystallization solvent | Water |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
